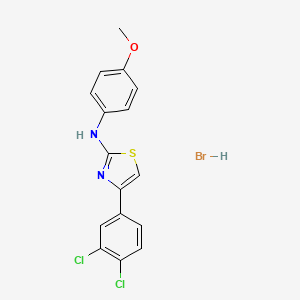
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide and the thiazole intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiazole derivatives
Substitution Products: Halogenated or alkylated derivatives
科学的研究の応用
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine: The compound can be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
- 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrosulfate
Uniqueness
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS.BrH/c1-21-12-5-3-11(4-6-12)19-16-20-15(9-22-16)10-2-7-13(17)14(18)8-10;/h2-9H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMGEPSYYWDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide](/img/structure/B5015605.png)

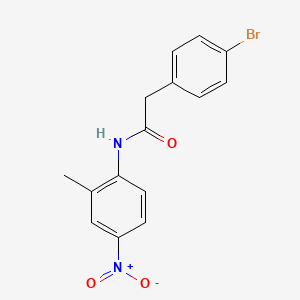
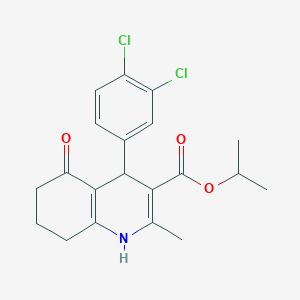
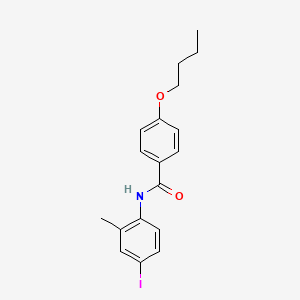
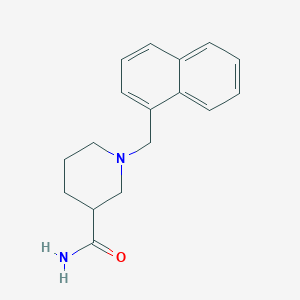
![3-[[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5015644.png)
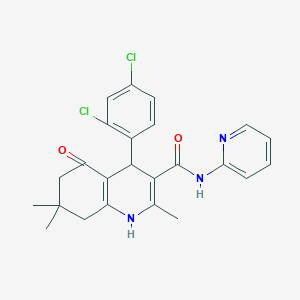
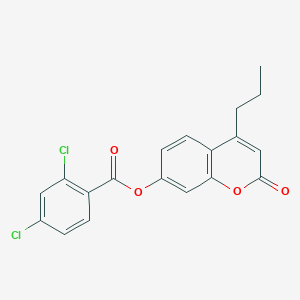
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
![ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015672.png)
![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5015695.png)
